Anti-PIKFyve

PIKfyve enzymatic assay IC50 potency ranking biochemical pharmacology

Anti-PIKFyve refers to small-molecule inhibitors targeting phosphatidylinositol-3-phosphate 5-kinase (PIKfyve), a class III lipid kinase that converts PI(3)P to PI(3,5)P2 on late endosome and lysosome membranes, regulating endosomal trafficking, lysosomal homeostasis, autophagy, and Toll-like receptor signaling. PIKfyve inhibitors are procured as chemical probes for dissecting PIKfyve-dependent pathways in virology, oncology, immunology, and neurodegenerative disease research.

Molecular Formula
Molecular Weight
Cat. No. B1574456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnti-PIKFyve
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anti-PIKFyve Inhibitor Selection Guide: Potency, Selectivity, and Differentiation Data for Procurement Decisions


Anti-PIKFyve refers to small-molecule inhibitors targeting phosphatidylinositol-3-phosphate 5-kinase (PIKfyve), a class III lipid kinase that converts PI(3)P to PI(3,5)P2 on late endosome and lysosome membranes, regulating endosomal trafficking, lysosomal homeostasis, autophagy, and Toll-like receptor signaling [1]. PIKfyve inhibitors are procured as chemical probes for dissecting PIKfyve-dependent pathways in virology, oncology, immunology, and neurodegenerative disease research [2]. Commercial offerings bearing the 'Anti-PIKFyve' designation vary substantially in potency, selectivity, and pharmacokinetic suitability, making comparator-based evidence essential for informed procurement.

Why Anti-PIKFyve Inhibitors Cannot Be Interchanged: Chemotype, Off-Target Liability, and Stability Gaps


PIKfyve inhibitors are not functionally interchangeable despite sharing a molecular target. Published inhibitors diverge in three procurement-critical dimensions: (i) chemotype—apilimod, YM201636, APY0201, and WX8 all contain a morpholine hinge-binding motif, whereas indolyl pyrimidinamine-based probes (SGC-PIKFYVE-1 and its second-generation analogue compound 40) lack this moiety, yielding non-overlapping kinase off-target profiles [1]; (ii) metabolic stability—apilimod carries a hydrazone functionality linked to cell-culture inactivation and unexpectedly low clinical plasma levels, while YM201636 and compound 40 lack this liability [2]; and (iii) selectivity breadth—APY0201 inhibits ITPK1 and LOK by >50% at 300 nM, whereas apilimod hits only 1 off-target kinase at 1 μM (S10 = 0.002) [3]. Substituting one PIKfyve inhibitor for another without matching the required selectivity window, stability profile, and chemotype can confound experimental interpretation or invalidate in vivo studies.

Anti-PIKFyve Quantitative Differentiation Evidence: Head-to-Head Potency, Selectivity, and Stability Data Against Key Comparators


Subnanomolar Biochemical Potency Distinguishes Second-Generation Anti-PIKFyve Probes from First-Generation Inhibitors Apilimod and YM201636

Second-generation PIKfyve inhibitor compound 40 (representing the most advanced Anti-PIKFyve chemotype) achieves an enzymatic IC50 of 0.60 nM against full-length human PIKfyve, representing a 23-fold improvement over apilimod (IC50 = 14 nM) and a 55-fold improvement over YM201636 (IC50 = 33 nM) [1]. In the DiscoverX scanMAX kinome-wide binding assay at 1 μM, compound 40 demonstrates a PIKfyve percent-of-control (PoC) value approaching 0, significantly outperforming YM201636 (PoC = 0; IC50 = 0.82 nM enzymatic) and approaching the potency ceiling defined by apilimod (Kd = 75 pM) [2]. This potency advantage is confirmed by orthogonal NanoBRET cellular target engagement assay (IC50 = 11.4 nM for the parent probe SGC-PIKFYVE-1 analogue 8) [3].

PIKfyve enzymatic assay IC50 potency ranking biochemical pharmacology

In-Cell Kinome-Wide Selectivity: >500-Fold Window for Anti-PIKFyve Compound 40 Versus the Dual-Kinase Liability of WX8 and APY0201

Compound 40 demonstrates >500-fold in-cell selectivity for PIKfyve versus the remainder of kinases in a 240-member NanoBRET panel at 1 μM, with IC50 > 1700 nM for all kinases except PIP4K2C (IC50 = 200 nM) [1]. In contrast, WX8 exhibits significant off-target binding to PIP4K2C with a Kd of 340 nM, yielding only a ~378-fold window between PIKfyve (Kd = 0.9 nM) and this secondary target [2]. APY0201, profiled by KiNativ at 300 nM, shows >50% inhibition of ITPK1 and LOK, with a Gini coefficient of 0.753 indicating broader off-target spread [3]. Apilimod achieves the narrowest off-target profile with S10(1 μM) = 0.002 and only 1 kinase showing PoC < 10 in the scanMAX 403-kinase panel [4]. However, apilimod's hydrazone instability limits its utility in prolonged cell-based experiments [5].

NanoBRET cellular selectivity kinome-wide profiling off-target risk assessment

Non-Morpholine Chemotype Eliminates Canonical Lipid Kinase Off-Target Binding: Differentiation from Apilimod, YM201636, and WX8

The indolyl pyrimidinamine scaffold of SGC-PIKFYVE-1 and its second-generation derivatives (including compound 40) lacks the canonical morpholine hinge-binding moiety present in apilimod, YM201636, APY0201, and WX8 [1]. This structural divergence produces a non-overlapping kinase off-target profile versus morpholine-containing PIKfyve inhibitors. In the DiscoverX scanMAX panel at 1 μM, SGC-PIKFYVE-1 (compound 17) exhibits S10(1 μM) = 0.05 with 20 off-target kinases showing PoC < 10, whereas apilimod achieves S10(1 μM) = 0.002 with only 1 off-target kinase [2]. However, the second-generation compound 40 dramatically improves upon its parent with >500-fold in-cell selectivity and only 1 notable off-target (PIP4K2C, IC50 = 200 nM), demonstrating that the non-morpholine chemotype can be optimized to rival apilimod's biochemical selectivity while maintaining in-cell stability [3]. The absence of the morpholine group also reduces the likelihood of cross-reactivity with PI3K isoforms, a known liability of YM201636 (p110α IC50 = 3.3 μM, ~100-fold window) .

chemotype selectivity morpholine hinge-binder kinase off-target profile

Oral Bioavailability and In Vivo Half-Life Enable Systemic Target Engagement Studies: Compound 40 Versus Bioavailability-Limited Apilimod

Compound 40 demonstrates robust oral bioavailability and a long in vivo half-life in CD-1 mice, making it suitable for systemic PIKfyve inhibition studies [1]. In contrast, apilimod has been documented to exhibit unexpectedly low plasma levels in clinical settings, and its hydrazone moiety has been identified as a metabolic liability causing inactivation in cell culture during prolonged incubation [2]. YM201636 lacks the hydrazone functionality and does not demonstrate the same loss of efficacy over prolonged periods, but its pharmacokinetic profile is less optimized than compound 40 [3]. The oral bioavailability of compound 40 was specifically confirmed alongside compound 46, with both compounds demonstrating systemic tolerability in PK evaluation [1]. This represents a critical procurement differentiator: only compounds with validated in vivo stability can bridge cellular target engagement to animal model studies without requiring reformulation or parenteral administration.

pharmacokinetics oral bioavailability in vivo stability

Cancer-Selective Antiproliferation: WX8 Achieves >200-Fold Selectivity for Cancer Cells Over Non-Cancer Cells, Surpassing YM201636 and Lysosomal Inhibitors

WX8 exhibits cancer-selective antiproliferation activity with an IC50 of 48 nM in A375 melanoma cells and 200 nM in U2OS osteosarcoma cells, while showing IC50 > 10 μM in non-cancer 293T and HFF cells, reflecting a >208-fold selectivity window . This cancer-selectivity is substantially superior to YM201636 (A375 IC50 not reported at comparable selectivity), chloroquine (A375 IC50 = 1.7 μM), and hydroxychloroquine (A375 IC50 = 1.9 μM) . The selectivity arises from differential dependence of cancer cells on PIKfyve-mediated lysosomal homeostasis and autophagy [1]. While compound 40 has not been directly evaluated in this cancer-selectivity paradigm, WX8's data establish that PIKfyve inhibitors can achieve therapeutic windows unattainable by general lysosomal inhibitors. However, WX8's PIP4K2C off-target activity (Kd = 340 nM) must be factored into mechanistic interpretation .

cancer-selective cytotoxicity antiproliferation assay autophagy-dependent cancer

Functional Selectivity in Cytokine Inhibition: AS2677131 Selectively Suppresses c-Rel-Dependent IL-12p40 and IL-1β Without Affecting TNFα Production

AS2677131, a potent and orally active PIKfyve inhibitor (IL-12p40 IC50 = 4 nM in cellular assays), demonstrates a functionally selective cytokine inhibition profile: it suppresses IL-12p40, IL-6, and IL-1β production but does not affect TNFα production in IFNγ/LPS-activated RAW264.7 macrophages or dendritic cells [1]. This pathway selectivity is mediated through specific inhibition of c-Rel DNA-binding activity to the IL-12p40 and IL-1β promoters, rather than global suppression of NF-κB signaling . By comparison, apilimod inhibits IL-12p40 with an IC50 of 2.4 nM in human PBMCs and IL-23 with an IC50 of 10 nM but has not been characterized for the same c-Rel pathway selectivity [2]. AS2677131 also prevents the development of arthritis in a rat model, confirming in vivo translation of this selective cytokine inhibition . The functional selectivity for c-Rel-dependent cytokines over TNFα provides a mechanistic distinction relevant for immunology research applications where global cytokine suppression would confound interpretation.

cytokine inhibition c-Rel DNA binding anti-inflammatory pharmacology

Optimal Application Scenarios for Anti-PIKFyve Inhibitors: Matching Compound Attributes to Research and Industrial Use Cases


In Vivo Target Engagement and Systemic Pharmacology Studies Requiring Oral Bioavailability

For studies requiring sustained systemic PIKfyve inhibition with oral dosing in rodent models, compound 40 (PIKfyve-IN-4) is the procurement priority. Its demonstrated oral bioavailability, long half-life, and systemic tolerability in CD-1 mice [1], combined with subnanomolar cellular potency and >500-fold in-cell selectivity, provide the only currently validated option for bridging cellular target engagement data to chronic in vivo pharmacology experiments. Apilimod is contraindicated for such applications due to documented low plasma exposure and hydrazone-dependent inactivation in prolonged studies [2].

Orthogonal Chemotype Confirmation of PIKfyve-Dependent Phenotypes

When pharmacological data generated with morpholine-containing inhibitors (apilimod, YM201636, WX8) require orthogonal confirmation to rule out scaffold-specific off-target effects, procurement of a non-morpholine PIKfyve inhibitor is essential. The indolyl pyrimidinamine chemotype (SGC-PIKFYVE-1 or compound 40) provides a non-overlapping kinase off-target profile and lacks the canonical morpholine hinge-binder [1]. Using both chemotypes in parallel strengthens mechanistic conclusions by controlling for compound-specific artifacts.

Cancer-Selective Autophagy Modulation and Methuosis Induction Studies

For oncology research requiring selective killing of autophagy-dependent cancer cells while sparing non-malignant cells, WX8 provides the best-characterized cancer-selective antiproliferation profile: IC50 = 48 nM in A375 melanoma cells versus >10 μM in non-cancer 293T and HFF cells [1]. The >208-fold selectivity window significantly exceeds that of general lysosomal inhibitors (chloroquine, hydroxychloroquine) and YM201636. However, researchers must account for WX8's PIP4K2C off-target activity (Kd = 340 nM) [2] when interpreting autophagy-related phenotypes.

c-Rel Pathway-Specific Anti-Inflammatory Research Requiring TNFα-Sparing Cytokine Profiling

For immunology studies focused on c-Rel-dependent inflammatory pathways where global cytokine suppression would confound results, AS2677131 offers a functionally selective profile: it inhibits IL-12p40 (IC50 = 4 nM), IL-6, and IL-1β without affecting TNFα production [1]. This TNFα-sparing property distinguishes it from less well-characterized PIKfyve inhibitors and enables targeted dissection of c-Rel-mediated transcriptional regulation in macrophage and dendritic cell models. AS2677131 has also demonstrated efficacy in a rat arthritis model [2], supporting translation to in vivo inflammatory disease research.

Quote Request

Request a Quote for Anti-PIKFyve

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.